molecular formula C5H8F3N B1142111 2-(Trifluoromethyl)pyrrolidine CAS No. 119618-29-0

2-(Trifluoromethyl)pyrrolidine

Cat. No.: B1142111
CAS No.: 119618-29-0
M. Wt: 139.12
InChI Key:
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Description

2-(Trifluoromethyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The trifluoromethyl group in this compound makes it a valuable compound for various research applications.

Scientific Research Applications

  • Organocatalysis : The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine has been found effective in catalyzing asymmetric intramolecular aldol reactions, producing bicyclo[4.3.0]nonane derivatives with high enantioselectivity (Hayashi et al., 2007).

  • Asymmetric Synthesis : 2-(Trifluoromethyl)pyrrolidines have been synthesized through catalytic asymmetric 1,3-dipolar cycloaddition with excellent stereoselectivity, offering new avenues for creating functionalized pyrrolidines with potential medical value (Li et al., 2011).

  • Preparation of Medicinal Drugs : Fluoropyrrolidines and (fluoroalkyl)pyrrolidines are used in the preparation of medicinal drugs, utilizing various synthetic methods including the fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (Pfund & Lequeux, 2017).

  • Stereoselective Synthesis : The stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines has been achieved through asymmetric Michael addition/hydrogenative cyclization, providing compounds with potential utility in various chemical applications (Corbett et al., 2014).

  • Catalysis in Organic Reactions : 2-(Trifluoromethyl)pyrrolidine derivatives have been used as organocatalysts for various organic reactions, demonstrating their versatility and efficacy in different synthetic contexts (Zhi et al., 2016).

Properties

IUPAC Name

2-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINAMCOZNJHNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382333
Record name 2-(Trifluoromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109074-67-1, 119618-29-0
Record name 2-(Trifluoromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)pyrrolidine
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Record name (R)-(-)-2-(Trifluoromethyl)pyrrolidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What are the common synthetic routes to access 2-(trifluoromethyl)pyrrolidines?

A1: Several strategies have been developed for synthesizing 2-(trifluoromethyl)pyrrolidines. One approach involves a ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines. This reaction proceeds through an aziridinium intermediate and allows for the incorporation of various substituents at the C2 position. [] Another method utilizes enantiopure 4-formyl-β-lactams as starting materials. [] These lactams undergo trifluoromethylation followed by reductive removal of the carbonyl group, yielding chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. Subsequent treatment with nucleophiles leads to the formation of chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity. []

Q2: Why is there significant interest in incorporating fluorine, specifically trifluoromethyl groups, into pyrrolidine rings?

A2: Introducing fluorine atoms, particularly in the form of trifluoromethyl groups, into organic molecules can significantly alter their physicochemical properties. This is especially relevant in medicinal chemistry, where fluorinated compounds often exhibit improved metabolic stability, lipophilicity, and membrane permeability compared to their non-fluorinated counterparts. [] In the case of pyrrolidines, incorporating a trifluoromethyl group can influence their basicity and nucleophilicity, which are crucial factors for their activity as organocatalysts. []

Q3: What is the significance of chirality in 2-(trifluoromethyl)pyrrolidines?

A3: Chirality plays a crucial role in determining the biological activity of molecules. Enantiomers of a chiral molecule can exhibit different pharmacological profiles, including differences in potency, selectivity, and toxicity. Therefore, developing stereoselective synthetic methods to access enantiomerically pure 2-(trifluoromethyl)pyrrolidines is essential, particularly for applications in medicinal chemistry. []

Q4: Are there any readily available chiral building blocks for synthesizing enantiopure 2-(trifluoromethyl)pyrrolidines?

A4: Yes, (5S)-5-(trifluoromethyl)pyrrolidin-2-one, derived from pyroglutamic acid, has been identified as a promising chiral building block for this purpose. This compound can be efficiently synthesized on a multigram scale and readily transformed into valuable intermediates like γ-(S)-trifluoromethyl GABA and (2S)-2-(trifluoromethyl)pyrrolidine. []

Q5: How does the introduction of a trifluoromethyl group affect the basicity of pyrrolidines?

A5: The electron-withdrawing nature of the trifluoromethyl group typically reduces the electron density on the nitrogen atom of the pyrrolidine ring, thereby decreasing its basicity. For example, 2-(trifluoromethyl)pyrrolidine exhibits a significantly lower pKaH value (12.6) compared to other pyrrolidines, placing its basicity closer to imidazolidinones. []

Q6: How can the nucleophilicity of 2-(trifluoromethyl)pyrrolidines be assessed?

A6: The nucleophilicity of 2-(trifluoromethyl)pyrrolidines and other organocatalysts can be evaluated by studying their reactions with reference electrophiles, such as benzhydrylium ions (Ar2CH+) and quinone methides. [] By measuring the kinetics of these reactions, researchers can determine the second-order rate constants (k2), providing a quantitative measure of their nucleophilic reactivity. []

Q7: Have any applications been explored for 2-(trifluoromethyl)pyrrolidines based on their spectroscopic properties?

A7: Yes, incorporating a trifluoromethyl group ortho to a dimethylamino group in triarylmethane dyes has been investigated for its effect on electronic absorption spectra. [] This research explored the synthesis and spectroscopic properties of novel Malachite Green, Crystal Violet, and Michler's Hydrol Blue analogs containing this compound moieties. [] The observed spectral shifts were correlated with structural features, including steric hindrance and electronic asymmetry. []

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